molecular formula C24H17N3S B5090446 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile

3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile

Cat. No. B5090446
M. Wt: 379.5 g/mol
InChI Key: DQVRYPAGPLXSFZ-PGMHBOJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. This compound is also known as BAT, and it is a derivative of the thiazole family.

Mechanism of Action

The mechanism of action of 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it is believed to interact with specific biomolecules such as proteins and nucleic acids, leading to changes in their conformation and function.
Biochemical and Physiological Effects:
3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system. It has also been shown to have antioxidant properties and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its high sensitivity and selectivity for specific biomolecules. However, its use is limited by its relatively high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for the research and development of 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile. These include:
1. Further investigation of its potential as a fluorescent probe for the detection of biomolecules.
2. Exploration of its anti-cancer properties and development of more potent derivatives for cancer treatment.
3. Investigation of its potential as an anti-inflammatory agent.
4. Development of more efficient synthesis methods to reduce the cost and increase the availability of the compound.
5. Investigation of its potential as a therapeutic agent for neurodegenerative diseases.
In conclusion, 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile is a unique chemical compound with potential applications in various scientific fields. Its high sensitivity and selectivity for specific biomolecules make it a valuable tool for research and development. Further investigation and development of this compound could lead to significant advancements in various fields, including cancer treatment, biomolecule detection, and neurodegenerative disease therapy.

Synthesis Methods

The synthesis of 3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of 4-biphenylyl-2-aminothiazole with acrylonitrile and aniline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is purified through crystallization or column chromatography.

Scientific Research Applications

3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential applications in various scientific fields. It has shown promising results as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. It has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3S/c25-15-21(16-26-22-9-5-2-6-10-22)24-27-23(17-28-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,16-17,26H/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVRYPAGPLXSFZ-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=CNC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=C\NC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-anilino-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile

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